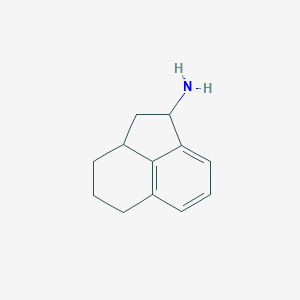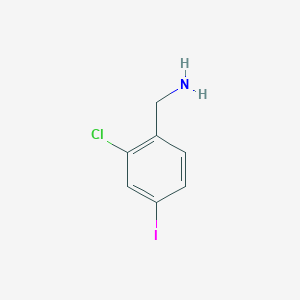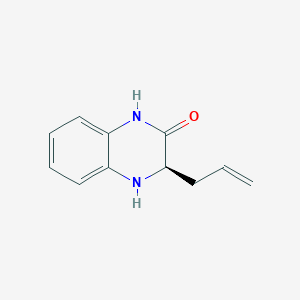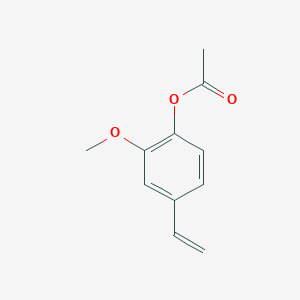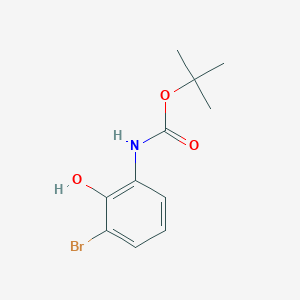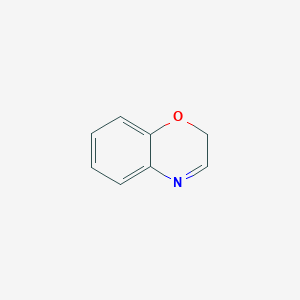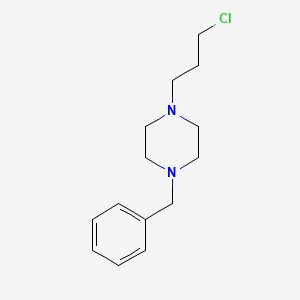
1-Benzyl-4-(3-chloropropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(3-chloropropyl)piperazine is a synthetic compound belonging to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications, including medicinal and industrial uses. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a 3-chloropropyl group attached to the other nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3-chloropropyl)piperazine can be synthesized through a multi-step process. One common method involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with 1,3-dichloropropane to yield this compound. The reaction conditions typically involve the use of solvents such as ethanol or chloroform and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to produce the compound in bulk quantities. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-(3-chloropropyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: Products include various substituted piperazines with different functional groups.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: Products include reduced amines or other hydrogenated derivatives.
Applications De Recherche Scientifique
1-Benzyl-4-(3-chloropropyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of various industrial chemicals and as a precursor in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-(3-chloropropyl)piperazine involves its interaction with neurotransmitter systems in the brain. It is believed to act on serotonergic and dopaminergic receptors, similar to other piperazine derivatives. The compound may increase the release of serotonin and dopamine, leading to its stimulant effects . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
1-Benzylpiperazine: A related compound with similar stimulant properties but lacking the 3-chloropropyl group.
1-(3-Chlorophenyl)piperazine: Another piperazine derivative with a chlorophenyl group instead of a chloropropyl group.
1-(3-Trifluoromethylphenyl)piperazine: A piperazine derivative with a trifluoromethyl group, often used in combination with other piperazines.
Uniqueness: 1-Benzyl-4-(3-chloropropyl)piperazine is unique due to the presence of both a benzyl and a 3-chloropropyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives
Propriétés
Numéro CAS |
23145-99-5 |
|---|---|
Formule moléculaire |
C14H21ClN2 |
Poids moléculaire |
252.78 g/mol |
Nom IUPAC |
1-benzyl-4-(3-chloropropyl)piperazine |
InChI |
InChI=1S/C14H21ClN2/c15-7-4-8-16-9-11-17(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 |
Clé InChI |
XOSNEZPIANDZMR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCCl)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carbaldehyde](/img/structure/B8745928.png)
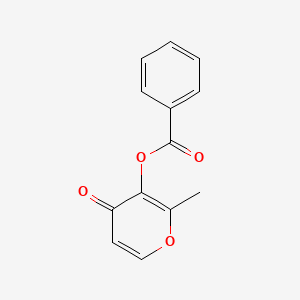
![Benzenamine, 2-[(1H-benzimidazol-2-ylthio)methyl]-](/img/structure/B8745941.png)
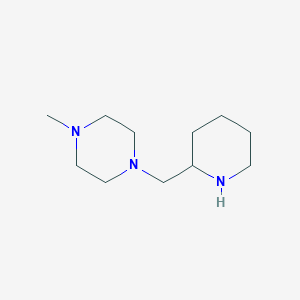
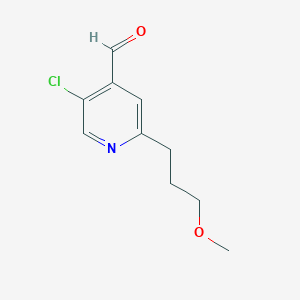

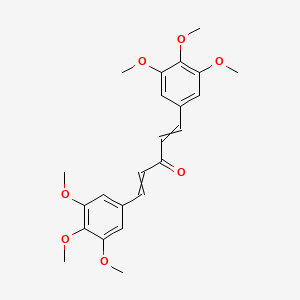
![1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate](/img/structure/B8745965.png)
